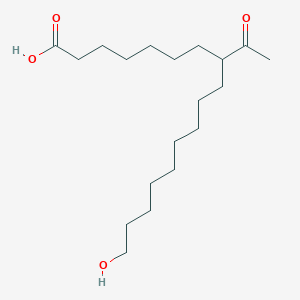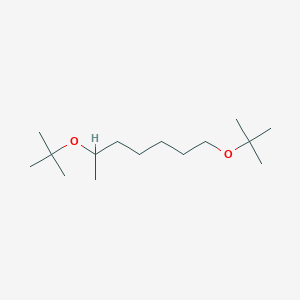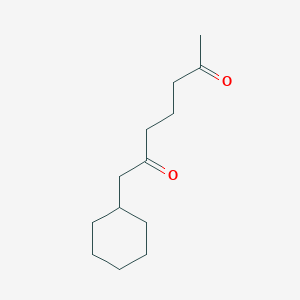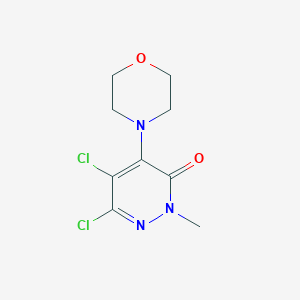
ethyl (4R,5S)-5-methyl-2-sulfanylidene-1,3-oxazolidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4R,5S)-5-methyl-2-sulfanylidene-1,3-oxazolidine-4-carboxylate is a complex organic compound with a unique structure that includes an oxazolidine ring, a sulfanylidene group, and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4R,5S)-5-methyl-2-sulfanylidene-1,3-oxazolidine-4-carboxylate typically involves the reaction of a suitable oxazolidine precursor with sulfur-containing reagents under controlled conditions. One common method involves the use of ethyl chloroformate and a thiol compound in the presence of a base to facilitate the formation of the sulfanylidene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Ethyl (4R,5S)-5-methyl-2-sulfanylidene-1,3-oxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a simpler oxazolidine derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different carboxylate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced oxazolidine derivatives, and various carboxylate esters, depending on the specific reaction conditions and reagents used.
科学研究应用
Ethyl (4R,5S)-5-methyl-2-sulfanylidene-1,3-oxazolidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of ethyl (4R,5S)-5-methyl-2-sulfanylidene-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
Methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate: This compound shares a similar oxazolidine ring structure but differs in the functional groups attached.
Ethyl acetoacetate: While structurally simpler, it undergoes similar types of chemical reactions and is used in similar synthetic applications.
Uniqueness
Ethyl (4R,5S)-5-methyl-2-sulfanylidene-1,3-oxazolidine-4-carboxylate is unique due to its combination of an oxazolidine ring and a sulfanylidene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
61078-97-5 |
|---|---|
分子式 |
C7H11NO3S |
分子量 |
189.23 g/mol |
IUPAC 名称 |
ethyl (4R,5S)-5-methyl-2-sulfanylidene-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C7H11NO3S/c1-3-10-6(9)5-4(2)11-7(12)8-5/h4-5H,3H2,1-2H3,(H,8,12)/t4-,5+/m0/s1 |
InChI 键 |
HLWALZDGKRHSJB-CRCLSJGQSA-N |
手性 SMILES |
CCOC(=O)[C@H]1[C@@H](OC(=S)N1)C |
规范 SMILES |
CCOC(=O)C1C(OC(=S)N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)


![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)

![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)

![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)

![N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14593734.png)
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14593738.png)

